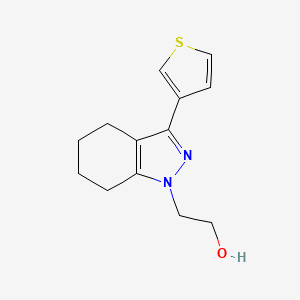

![molecular formula C9H13N3 B1479930 1,6-ジエチル-1H-イミダゾ[1,2-b]ピラゾール CAS No. 2098052-31-2](/img/structure/B1479930.png)

1,6-ジエチル-1H-イミダゾ[1,2-b]ピラゾール

概要

説明

“1,6-diethyl-1H-imidazo[1,2-b]pyrazole” is a heterocyclic compound. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis Analysis

The synthesis of imidazopyrazoles can be classified into two main categories: annulation of the imidazole ring onto a pyrazole scaffold and annulation of the pyrazole ring onto an imidazole scaffold . The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles has been reported .

Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles has been reported .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

科学的研究の応用

抗菌活性

この化合物は、抗菌および抗真菌活性について評価されています。 試験では、阻害円の直径を測定して、さまざまな微生物株に対する有効性を判断します .

創薬スキャフォールド

「1,6-ジエチル-1H-イミダゾ[1,2-b]ピラゾール」は、有機合成および創薬において汎用性の高いスキャフォールドとして機能します。 その反応性と生物活性により、製薬用途における重要な構造単位となっています .

選択的官能基化

この化合物は、化学合成における選択的官能基化に使用されます。 Br/Mg交換、位置選択的マグネシウム化、TMP塩基を用いた亜鉛化などの技術が、スキャフォールドの修飾に使用され、さまざまな医薬品を創り出す上で重要となります .

作用機序

Target of Action

It’s worth noting that imidazole-containing compounds have been reported to show a broad range of biological activities

Mode of Action

Imidazole derivatives have been reported to show various biological activities, suggesting that they interact with their targets in a way that modulates biological processes . More research is needed to elucidate the specific interactions between 1,6-diethyl-1H-imidazo[1,2-b]pyrazole and its targets.

Biochemical Pathways

Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This suggests that 1,6-diethyl-1H-imidazo[1,2-b]pyrazole may have good bioavailability. More research is needed to confirm this.

Result of Action

Imidazole derivatives have been reported to exhibit various biological activities, suggesting that they have significant effects at the molecular and cellular levels

Action Environment

The solubility of imidazole derivatives in aqueous media can be significantly improved by substituting the indole ring with a 1h-imidazo[1,2-b]pyrazole This suggests that the action of 1,6-diethyl-1H-imidazo[1,2-b]pyrazole may be influenced by the solvent environment

実験室実験の利点と制限

DEIP has several advantages and limitations for laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, DEIP is stable and has a long shelf life, making it suitable for long-term storage. One limitation is that it is a relatively new compound, and its effects are not yet fully understood. Additionally, DEIP is not approved for human use and should only be used in laboratory experiments.

将来の方向性

There are several potential future directions for DEIP research. These include further study of its mechanism of action, as well as further study of its biochemical and physiological effects. Additionally, further research could be conducted on the use of DEIP in the treatment of various diseases, such as cancer and infectious diseases. Additionally, further research could be conducted on the potential use of DEIP in drug delivery systems. Finally, further research could be conducted on the potential use of DEIP in the development of new drugs and drug delivery systems.

生化学分析

Biochemical Properties

1,6-diethyl-1H-imidazo[1,2-b]pyrazole plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to exhibit selective functionalization, which allows it to form stable complexes with metal ions and other electrophiles . These interactions are essential for its biological activity, as they enable the compound to modulate enzyme activity and protein function. For example, 1,6-diethyl-1H-imidazo[1,2-b]pyrazole has been reported to interact with enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux and metabolite levels .

Cellular Effects

The effects of 1,6-diethyl-1H-imidazo[1,2-b]pyrazole on various types of cells and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In particular, 1,6-diethyl-1H-imidazo[1,2-b]pyrazole has been shown to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the production and utilization of energy within the cell .

Molecular Mechanism

The molecular mechanism of action of 1,6-diethyl-1H-imidazo[1,2-b]pyrazole involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, thereby modulating their activity . For instance, 1,6-diethyl-1H-imidazo[1,2-b]pyrazole can inhibit or activate enzymes by forming stable complexes with their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered patterns of gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,6-diethyl-1H-imidazo[1,2-b]pyrazole have been observed to change over time. This compound exhibits good stability under various experimental conditions, but it can undergo degradation over extended periods . The long-term effects of 1,6-diethyl-1H-imidazo[1,2-b]pyrazole on cellular function have been studied in both in vitro and in vivo models. These studies have shown that prolonged exposure to this compound can lead to sustained changes in cell signaling pathways, gene expression, and metabolic activity .

Dosage Effects in Animal Models

The effects of 1,6-diethyl-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as enhancing cell proliferation and reducing inflammation . At higher doses, 1,6-diethyl-1H-imidazo[1,2-b]pyrazole can exhibit toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

1,6-diethyl-1H-imidazo[1,2-b]pyrazole is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can influence metabolic flux by modulating the activity of key enzymes involved in the synthesis and degradation of metabolites. For example, 1,6-diethyl-1H-imidazo[1,2-b]pyrazole has been shown to interact with enzymes in the glycolytic pathway, leading to changes in the levels of glucose and other intermediates . Additionally, this compound can affect the production of energy by influencing the activity of enzymes in the mitochondrial respiratory chain .

Transport and Distribution

The transport and distribution of 1,6-diethyl-1H-imidazo[1,2-b]pyrazole within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by specialized transporters, allowing it to accumulate in specific cellular compartments . Once inside the cell, 1,6-diethyl-1H-imidazo[1,2-b]pyrazole can bind to various proteins, influencing its localization and activity . The distribution of this compound within tissues is also influenced by its interactions with extracellular matrix components and other binding partners .

Subcellular Localization

The subcellular localization of 1,6-diethyl-1H-imidazo[1,2-b]pyrazole plays a critical role in its activity and function . This compound can be targeted to specific compartments or organelles within the cell through the presence of targeting signals or post-translational modifications . For example, 1,6-diethyl-1H-imidazo[1,2-b]pyrazole has been found to localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Additionally, this compound can be directed to the mitochondria, where it can influence energy production and metabolic activity .

特性

IUPAC Name |

1,6-diethylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-3-8-7-9-11(4-2)5-6-12(9)10-8/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULHONNVRINJFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C=CN(C2=C1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-(thiophen-2-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479847.png)

![1-Methyl-3-phenyl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479850.png)

![2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1479851.png)

![1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479853.png)

![2-(3-(trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479855.png)

![1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479856.png)

![1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479857.png)

![3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479858.png)

![3-Phenyl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479859.png)

![2-(6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1479864.png)

![3-(Thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479865.png)

![2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1479868.png)

![1-(2-Chloroethyl)-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479869.png)